D-Galacturono-6,3-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galacturono-6,3-lactone is a carbohydrate derivative that belongs to the class of uronic acid lactones. It is a cyclic ester formed from D-galacturonic acid. This compound is known for its significant roles in various biochemical and industrial processes due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
Glucoxy, also known as D-Glucuronic acid lactone or Glucurolactone, is a naturally occurring substance that plays a crucial role in the metabolism of many organisms . It primarily targets the liver, where it participates in detoxification processes .
Mode of Action
Glucoxy is metabolized into glucuronic acid in the body . This acid binds to toxins and other foreign substances, forming water-soluble compounds known as glucuronides . These glucuronides are then excreted from the body through urine and feces, effectively eliminating the toxins from the system .
Biochemical Pathways
Glucoxy is involved in the glucuronidation pathway, a part of phase II metabolism in the liver . In this pathway, glucuronic acid, derived from Glucoxy, conjugates with a variety of endogenous and exogenous substances, enhancing their solubility and facilitating their elimination from the body .
Pharmacokinetics
It is known that glucoxy is soluble in water and is spontaneously hydrolyzed into glucuronic acid, which is then utilized in various metabolic processes .
Result of Action
The primary result of Glucoxy’s action is the detoxification of harmful substances. By converting these substances into water-soluble glucuronides, Glucoxy facilitates their elimination from the body, thereby reducing their potential toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glucoxy. For instance, the presence of other substances in the body that require detoxification could potentially affect the availability of Glucoxy for its intended action . Additionally, factors such as diet, lifestyle, and overall health status could influence the body’s ability to metabolize Glucoxy and utilize it effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galacturono-6,3-lactone can be synthesized through the oxidation of D-galacturonic acid. The process typically involves the use of oxidizing agents such as bromine or chromium (VI) reagents. Another method includes the dehydrogenation of D-galacturonic acid using transition metal catalysts in the presence of a hydrogen acceptor .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of D-galacturonic acid to its lactone form.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, chromium (VI) reagents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts for dehydrogenation reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Corresponding alcohols and other reduced forms.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
D-Galacturono-6,3-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and other organic compounds.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its antioxidant and antitumor properties, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
D-Glucurono-6,3-lactone: Another uronic acid lactone with similar structural properties but different biological activities.
D-Glucuronic acid lactone: Known for its role in detoxification processes and as a precursor for glucuronides.
Glucono-δ-lactone: Used as a food additive and in various industrial applications.
Uniqueness: D-Galacturono-6,3-lactone is unique due to its specific structural configuration and its ability to participate in a wide range of chemical reactions. Its antioxidant and antitumor activities further distinguish it from other similar compounds, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
14474-04-5 |
---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5-/m1/s1 |
InChI Key |
UYUXSRADSPPKRZ-TXICZTDVSA-N |
SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Isomeric SMILES |
C(=O)[C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.